molecular formula C18H25ClN2O2 B2410557 N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride CAS No. 2418668-13-8

N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride

Cat. No. B2410557
CAS RN: 2418668-13-8
M. Wt: 336.86
InChI Key: ZMULIKDXVBYMQI-UHFFFAOYSA-N
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Description

The compound “{6-aminospiro [3.3]heptan-2-yl}methanol hydrochloride” is a related compound with the CAS Number: 170508-16-4 . It has a molecular weight of 177.67 . Another related compound is “tert-butyl N- ( {6-aminospiro [3.3]heptan-2-yl}methyl)carbamate hydrochloride” with a molecular weight of 276.81 .


Molecular Structure Analysis

The InChI code for “{6-aminospiro [3.3]heptan-2-yl}methanol hydrochloride” is 1S/C8H15NO.ClH/c9-7-3-8(4-7)1-6(2-8)5-10;/h6-7,10H,1-5,9H2;1H . For “tert-butyl N- ( {6-aminospiro [3.3]heptan-2-yl}methyl)carbamate hydrochloride”, the InChI code is 1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-9-4-13(5-9)6-10(14)7-13;/h9-10H,4-8,14H2,1-3H3,(H,15,16);1H .


Physical And Chemical Properties Analysis

The “{6-aminospiro [3.3]heptan-2-yl}methanol hydrochloride” is a powder with a storage temperature of 4 degrees Celsius . The “tert-butyl N- ( {6-aminospiro [3.3]heptan-2-yl}methyl)carbamate hydrochloride” is an oil with a storage temperature at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : Research has focused on synthesizing derivatives of benzofuran compounds. For example, a study by Rodríguez et al. (2022) reported a novel methodology for synthesizing 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a derivative of benzofuran, yielding significant insights into the chemical reactions involved (Rodríguez et al., 2022).

Pharmacological Applications

  • Cholinesterase Inhibition : A study by Abedinifar et al. (2018) explored benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. This research is critical for understanding the potential therapeutic uses of benzofuran derivatives in treating neurological disorders (Abedinifar et al., 2018).

Biological Activity and Molecular Docking

  • Antituberculosis Potential : Thorat et al. (2016) investigated 3-Methyl-1-Benzofuran-2-Carbohydrazide for its antituberculosis properties, indicating a significant potential for benzofuran derivatives in combating infectious diseases (Thorat et al., 2016).

Chemical Reactions and Transformations

  • Cascade Transformations : Ukhin et al. (2015) demonstrated the transformation of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one into various benzofuran derivatives, showcasing the versatility of benzofuran compounds in chemical reactions (Ukhin et al., 2015).

Metabolism and Safety Testing

  • Metabolites in Safety Testing : Sharma et al. (2014) conducted studies on a glucokinase activator, a benzofuran derivative, assessing its safety and metabolism for potential medical applications (Sharma et al., 2014).

Safety and Hazards

For both “{6-aminospiro [3.3]heptan-2-yl}methanol hydrochloride” and “tert-butyl N- ( {6-aminospiro [3.3]heptan-2-yl}methyl)carbamate hydrochloride”, the safety information includes the GHS07 pictogram, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(6-aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.ClH/c1-10-3-14-15(9-22-16(14)4-11(10)2)17(21)20-13-7-18(8-13)5-12(19)6-18;/h3-4,12-13,15H,5-9,19H2,1-2H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMULIKDXVBYMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCC2C(=O)NC3CC4(C3)CC(C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride

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